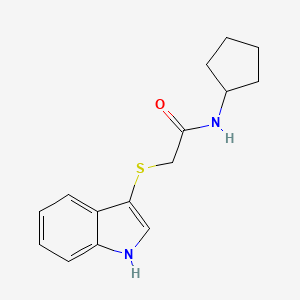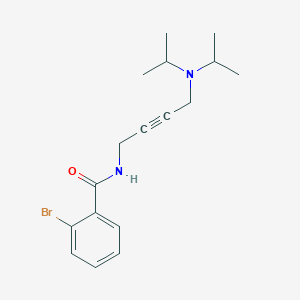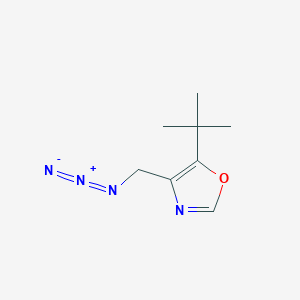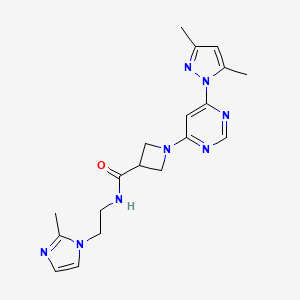
4-((4-Chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-Chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole is a chemical compound that has been synthesized for scientific research purposes. It is a heterocyclic compound that has shown potential in various fields of research, including medicinal chemistry and biochemistry.
作用机制
The mechanism of action of 4-((4-Chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of the protein NF-κB, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-((4-Chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole are diverse and depend on the specific application. In general, it has been shown to have anti-inflammatory, neuroprotective, and anticancer effects. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using 4-((4-Chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole in lab experiments is its diverse range of applications. It has been studied for its potential in various fields, including medicinal chemistry, biochemistry, and pharmacology. Additionally, it has been shown to have relatively low toxicity, which makes it a safer alternative to other compounds that may have similar effects.
One limitation of using 4-((4-Chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole in lab experiments is its limited solubility in water. This can make it difficult to work with in certain applications. Additionally, its mechanism of action is not fully understood, which may make it more difficult to interpret the results of experiments.
未来方向
There are several future directions for research involving 4-((4-Chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole. One potential direction is to further investigate its potential as an anticancer agent. This could involve studying its effects on different types of cancer cells and exploring its mechanism of action in more detail.
Another potential direction is to investigate its potential as a neuroprotective agent. This could involve studying its effects on different types of neurons and exploring its mechanism of action in more detail.
Finally, there is potential for research involving the development of new synthetic methods for 4-((4-Chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole. This could involve exploring different reaction conditions and exploring the use of different starting materials.
合成方法
The synthesis method for 4-((4-Chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole involves a series of chemical reactions that result in the formation of the final product. The process involves the reaction of 4-chlorobenzenesulfonyl chloride and 4-fluorobenzyl mercaptan to form the intermediate product, which is then reacted with 2-bromo-5-(thiophen-2-yl)oxazole to yield the final product.
科学研究应用
4-((4-Chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole has been used in various scientific research applications. It has been studied for its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells in vitro. It has also been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. Additionally, it has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
属性
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-5-[(4-fluorophenyl)methylsulfanyl]-2-thiophen-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFNO3S3/c21-14-5-9-16(10-6-14)29(24,25)19-20(26-18(23-19)17-2-1-11-27-17)28-12-13-3-7-15(22)8-4-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWRGFWHJZBIKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=C(O2)SCC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFNO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Tert-butyl-N-[(3R,4S)-4-hydroxyoxolan-3-yl]prop-2-enamide](/img/structure/B2771802.png)
![2-([1,1'-biphenyl]-4-yl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide](/img/structure/B2771805.png)


![4-Bromobicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B2771811.png)
![Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate](/img/structure/B2771813.png)
![1-(2-Methoxyphenyl)-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2771815.png)

![2-(2-((3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2771818.png)

![3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2771821.png)

![N-[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]prop-2-enamide](/img/structure/B2771823.png)
![2,5-dichloro-N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2771825.png)